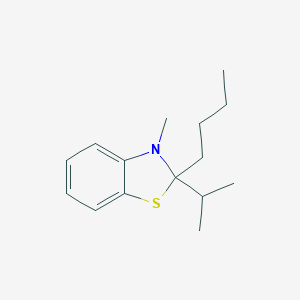
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that belongs to the class of triazoles. It has been studied extensively in scientific research for its potential applications in various fields. In
Mecanismo De Acción
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole exerts its effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to reduce inflammation, pain, and anxiety. It has also been shown to improve cognitive function and memory. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biochemical and physiological effects that make it useful for studying various disease states and physiological processes. However, there are also some limitations to using 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole in lab experiments. For example, it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its interactions with the GABA-A receptor. Another area of research could focus on investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its potential applications in agriculture, particularly as a pesticide.
Métodos De Síntesis
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride. The purity and yield of 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide. In material science, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been studied for its potential applications in the development of organic electronics and optoelectronics.
Propiedades
Número CAS |
111396-65-7 |
|---|---|
Nombre del producto |
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
Fórmula molecular |
C10H10FN3O |
Peso molecular |
207.2 g/mol |
Nombre IUPAC |
3-ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clave InChI |
CXCZHQDAKIKLFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
SMILES canónico |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
Sinónimos |
1H-1,2,4-Triazole,3-ethoxy-5-(4-fluorophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
